molecular formula C11H11NO3 B8672977 3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE

3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE

Cat. No.: B8672977
M. Wt: 205.21 g/mol
InChI Key: XBCVBYVHLCOKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzocycloheptene, characterized by the presence of a nitro group at the 3-position and a ketone group at the 6-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The initial condensation reaction forms phenol acetone, which is then oxidized to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using acetylacetone and phenol as starting materials. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE is unique due to the presence of both a nitro group and a ketone group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-nitro-5,7,8,9-tetrahydrobenzo[7]annulen-6-one

InChI

InChI=1S/C11H11NO3/c13-11-3-1-2-8-4-5-10(12(14)15)6-9(8)7-11/h4-6H,1-3,7H2

InChI Key

XBCVBYVHLCOKFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.